RH 421

Description

Propriétés

IUPAC Name |

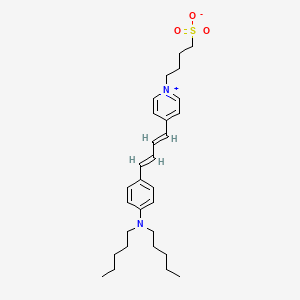

4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNCTMHGJQSLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148141 | |

| Record name | RH 421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107610-19-5 | |

| Record name | RH 421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107610195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RH 421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RH-421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M85M46IKC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RH 421 Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH 421 is a lipophilic, styrylpyridinium, voltage-sensitive dye (VSD) widely employed in neuroscience and cell physiology to optically monitor changes in membrane potential. Its rapid response and significant fluorescence change upon neuronal activity make it a valuable tool for studying dynamic cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the underlying photophysical principles, summarizing key quantitative data, and providing exemplary experimental protocols for its application.

Core Mechanism of Action: A Multi-faceted Process

The voltage-sensing mechanism of this compound is not attributed to a single phenomenon but rather a combination of processes that alter the dye's electronic configuration and its interaction with the surrounding environment in response to changes in the transmembrane electric field. The primary proposed mechanisms are electrochromism and a reorientation/solvatochromic mechanism . Current evidence suggests that a pure electrochromic mechanism is insufficient to fully explain the observed spectral changes, with the reorientation/solvatochromic model playing a significant role.[1]

Electrochromism

Electrochromism refers to the change in the absorption or emission spectrum of a molecule in response to an electric field. For voltage-sensitive dyes like this compound, the strong electric field across the cell membrane (~10^5 V/cm) can interact with the dye's dipole moment. This interaction, known as the Stark effect, alters the energy levels of the ground and excited states of the dye's chromophore.

A key characteristic of this compound that supports the contribution of an electrochromic mechanism is its large change in dipole moment upon excitation.

Reorientation and Solvatochromism

A more comprehensive explanation for the voltage sensitivity of this compound involves the reorientation of the dye molecule within the membrane, leading to a change in the polarity of its local environment (solvatochromism).[1] In this model, the change in the transmembrane potential exerts a torque on the dye molecule, causing it to move to a more or less polar region of the lipid bilayer. This change in the local environment's polarity then alters the dye's fluorescence properties.

This mechanism is supported by the observation that the absorbance changes induced by an electric field are inconsistent with a pure electrochromic effect.[1] Furthermore, the fluorescence lifetime of this compound varies across its emission spectrum, suggesting an excited-state process consistent with dye and/or lipid reorientation.

The interplay of these mechanisms results in a rapid and detectable change in the fluorescence of this compound, providing a real-time optical readout of membrane potential dynamics.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound dye.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₂N₂O₃S | [2] |

| Molecular Weight | 498.72 g/mol | [2] |

| Excitation Maximum (in Methanol) | ~515 nm | [2] |

| Emission Maximum (in Methanol) | ~704 nm | [2] |

| Solubility | Soluble in DMSO, Ethanol, DMF | [2] |

Table 2: Voltage Sensitivity and Photophysical Parameters of this compound

| Parameter | Value | Reference |

| Fluorescence Change per 100 mV | >20% in neuroblastoma cells | [2][3] |

| Ground-State Dipole Moment (in Chloroform) | 12 ± 1 Debye | |

| Change in Dipole Moment upon Excitation | 25 ± 11 Debye |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound voltage sensitivity.

General Experimental Workflow for this compound Imaging

Caption: General experimental workflow for using this compound.

Experimental Protocols

The following provides a detailed methodology for the application of this compound in neuronal cell culture. This protocol should be optimized for specific cell types and experimental conditions.

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation (e.g., 1 mM):

-

This compound is a red solid.[2] To prepare a 1 mM stock solution, dissolve 4.99 mg of this compound (MW: 498.72 g/mol ) in 10 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[2]

-

-

Working Solution Preparation (e.g., 1-10 µM):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration (typically 1-10 µM) in a physiological saline solution appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS), artificial cerebrospinal fluid (aCSF)).

-

The final concentration of DMSO in the working solution should be kept low (ideally ≤ 0.1%) to minimize solvent effects on the cells.

-

It is crucial to prepare the working solution fresh for each experiment.

-

Staining Protocol for Cultured Neurons

-

Cell Preparation:

-

Grow neurons on a suitable substrate for imaging (e.g., glass-bottom dishes or coverslips).

-

Ensure the cells are healthy and at an appropriate confluency for the experiment.

-

-

Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed physiological saline.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells with the dye for 15-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

After incubation, carefully aspirate the dye solution.

-

Wash the cells 2-3 times with pre-warmed physiological saline to remove any unbound dye.

-

After the final wash, add fresh, pre-warmed physiological saline or imaging buffer to the cells.

-

Imaging Parameters

-

Microscope Setup:

-

Use an epifluorescence or confocal microscope equipped for live-cell imaging.

-

A high-speed camera is recommended to capture the rapid changes in fluorescence associated with neuronal activity.

-

-

Excitation and Emission:

-

Excite the dye at approximately 510-530 nm.

-

Collect the emitted fluorescence at wavelengths greater than 610 nm. The emission maximum is around 704 nm in methanol.[2]

-

-

Image Acquisition:

-

Acquire a baseline fluorescence image before applying any stimulus.

-

Use a time-lapse imaging protocol to record fluorescence changes over time. The acquisition rate should be fast enough to resolve the physiological events of interest (e.g., action potentials).

-

Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

-

Data Analysis

-

Quantification:

-

Measure the fluorescence intensity (F) of a region of interest (e.g., a single neuron or a specific subcellular compartment) over time.

-

Calculate the change in fluorescence relative to the initial baseline fluorescence (F₀), expressed as ΔF/F = (F - F₀) / F₀.

-

The resulting ΔF/F signal is proportional to the change in membrane potential.

-

Considerations and Limitations

-

pH Sensitivity: The fluorescence of this compound can be influenced by pH. It is important to maintain a stable pH in the experimental buffer.

-

Aggregation: In aqueous solutions, this compound can form aggregates, which have low fluorescence. Aggregation is promoted by high ionic strength.[1]

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound is susceptible to photobleaching and can induce phototoxicity with prolonged or intense illumination. Careful optimization of imaging parameters is essential.

-

Calibration: For quantitative measurements of membrane potential, a calibration procedure is required to relate the fluorescence signal to the absolute membrane voltage. This can be achieved using techniques such as patch-clamp electrophysiology in parallel with imaging.

-

Cellular Health: The staining process and the presence of the dye can potentially affect cell viability and function. It is important to perform control experiments to assess any adverse effects.

By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can effectively utilize this compound as a powerful tool for the optical investigation of membrane potential dynamics in a wide range of biological systems.

References

An In-depth Technical Guide to the Fluorescent Probe RH 421

This technical guide provides a comprehensive overview of the voltage-sensitive dye RH 421, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical and spectroscopic properties, mechanism of action, experimental protocols, and its application in studying cellular signaling.

Introduction

This compound is a fast-response, lipophilic, cationic styrylpyridinium dye widely used for monitoring membrane potential in living cells.[1][2][3] As a neuron-tracing dye, it is a valuable tool for investigating synaptic activity and the function of ion channels.[3] Its fluorescence intensity is sensitive to changes in the transmembrane electrical field, allowing for real-time optical measurement of cellular depolarization and hyperpolarization.[1][2] this compound exhibits a significant fluorescence change, reported to be greater than 20% per 100 mV in neuroblastoma cells, making it a sensitive indicator for electrical events at the plasma membrane.[1]

Physicochemical Properties

This compound is a red solid with well-defined chemical characteristics.[1] Proper storage and handling are crucial for maintaining its integrity; it should be stored at -20°C and protected from light, particularly when in solution.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Name | 4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide | [4] |

| Synonyms | N-(4-Sulfobutyl)-4-(4-(4-(dipentylamino)phenyl)butadienyl)pyridinium, inner salt | [3][5] |

| Molecular Formula | C₂₉H₄₂N₂O₃S | [1][4] |

| Molecular Weight | 498.72 g/mol | [1][3][4] |

| CAS Number | 107610-19-5 | [1][4] |

| Solubility | Soluble in DMSO, Ethanol (EtOH), or DMF | [1][3] |

| Purity | ≥90% | [4] |

Spectroscopic Properties and Mechanism of Action

The fluorescence of this compound is highly sensitive to its environment, a property that is fundamental to its function as a membrane potential sensor. When bound to a lipid membrane, its spectral properties change in response to the electric field across the membrane.[2][6]

| Property | Value (in Methanol) | Citations |

| Excitation Maximum (λex) | 515 nm | [1] |

| Emission Maximum (λem) | 704 nm | [1] |

The voltage-sensing mechanism of this compound is not considered to be a pure electrochromic effect.[2] Instead, research suggests a reorientation/solvatochromic mechanism .[2] In this model, a change in the transmembrane electrical field causes the dye molecule to reorient itself within the lipid bilayer. This movement alters the polarity of the dye's immediate microenvironment, leading to a shift in its fluorescence emission.[2] The dye's response is also influenced by factors such as pH and its concentration, as it has a tendency to form non-fluorescent aggregates in aqueous solutions, a process enhanced by increased ionic strength.[2]

Application in Signaling Pathway Analysis

This compound is not a direct probe for specific intracellular signaling molecules. Rather, it serves as a downstream reporter of signaling events that culminate in a change in the plasma membrane potential. Many critical signaling pathways, particularly in excitable cells like neurons, involve the modulation of ion channel activity. By measuring the resulting changes in membrane voltage, this compound allows researchers to functionally assess the integrated output of these pathways.

For example, the activation of a G-protein-coupled receptor (GPCR) by a ligand could initiate a cascade that leads to the opening or closing of K⁺, Na⁺, or Ca²⁺ channels, thereby altering the membrane potential. This compound can detect this electrical change, providing a dynamic readout of the signaling pathway's effect on cell excitability.

Experimental Protocols

The following provides a generalized workflow for using this compound to measure changes in membrane potential. The optimal dye concentration and incubation times should be determined empirically for each cell type and experimental condition.

A. Reagent Preparation

-

Prepare a Stock Solution : Dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[3] Store this stock solution at -20°C, protected from light and moisture.[1]

-

Prepare a Loading Buffer : On the day of the experiment, dilute the this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution or a specific recording buffer) to the final desired working concentration.

B. Cell Staining and Measurement

-

Cell Culture : Culture cells to an appropriate confluency on a suitable imaging plate or coverslip.

-

Washing : Gently wash the cells with the pre-warmed physiological buffer to remove culture medium.

-

Loading : Replace the buffer with the this compound loading solution and incubate the cells for a designated period (e.g., 15-30 minutes) at 37°C, protected from light.

-

Washing (Optional) : After incubation, gently wash the cells with the physiological buffer to remove any excess dye from the solution.

-

Measurement : Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for this compound's excitation and emission spectra (Ex/Em: ~515/704 nm).[1]

-

Stimulation : Establish a baseline fluorescence reading, then apply the experimental stimulus (e.g., a neurotransmitter, ion channel modulator, or electrical stimulation) and record the subsequent changes in fluorescence intensity over time.

References

- 1. biotium.com [biotium.com]

- 2. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [N-(4-Sulfobutyl)-4-(4-(4- (dipentylamino)phenyl)butadienyl)pyridinium, inner salt] *CAS 107610-19-5* | AAT Bioquest [aatbio.com]

- 4. scbt.com [scbt.com]

- 5. NEURODYE RH-421 | 107610-19-5 [chemnet.com]

- 6. Spectroscopic investigations of the potential-sensitive membrane probe RH421 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysics of RH 421 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 421 is a lipophilic, styrylpyridinium fluorescent dye widely utilized as a fast-response membrane potential probe. Its ability to rapidly and sensitively report changes in transmembrane potential makes it a valuable tool in neuroscience, cardiology, and drug discovery for studying dynamic cellular processes such as action potentials and ion channel activity. This guide provides a comprehensive overview of the core photophysical principles governing the function of this compound, detailed experimental considerations, and the underlying mechanisms of its voltage sensitivity.

Core Photophysical Properties

The photophysical behavior of this compound is highly sensitive to its local environment, a characteristic that is central to its function as a membrane potential sensor. In aqueous solutions, the dye tends to aggregate, which leads to a decrease in its fluorescence intensity. This aggregation is promoted by increased ionic strength. Furthermore, this compound's fluorescence spectra are altered at high pH values (above approximately 8), potentially due to a reaction with hydroxide ions.

Upon incorporation into a lipid membrane, the dye exhibits concentration-dependent changes in its fluorescence. The primary mechanism of its voltage sensitivity is not purely electrochromic, which would involve a direct effect of the electric field on the dye's electronic orbitals. Instead, the evidence points towards a more complex mechanism involving a potential-dependent equilibrium between different states of the dye within the membrane.

Two competing photochemical reactions have been identified for this compound.[1] One pathway results in an increase in fluorescence, while the other leads to a decrease.[1] The dominant pathway is influenced by factors such as light intensity, excitation wavelength, and the polarity of the solvent.[1] In more polar solvents, the pathway causing a fluorescence decrease is favored, whereas in less polar environments, the fluorescence-increasing pathway is more prominent.[1]

Quantitative Photophysical Data

The following table summarizes key quantitative data for the this compound dye. It is important to note that these values can be significantly influenced by the dye's environment.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λ_Ex_) | 515 nm | Methanol | [2] |

| Emission Maximum (λ_Em_) | 704 nm | Methanol | [2] |

| Fluorescence Change | >20% per 100 mV | Neuroblastoma cells | [2] |

| Ground-State Dipole Moment | 12 (± 1) Debye | Chloroform solution | [3][4] |

| Change in Dipole Moment upon Excitation | 25 (± 11) Debye | Calculated from Stokes shift in various solvents | [3][4] |

Mechanism of Voltage Sensitivity

The voltage-sensing mechanism of this compound is primarily attributed to a reorientation/solvatochromic mechanism . In response to changes in the transmembrane electric field, the dye molecules reorient themselves within the lipid bilayer. This movement alters the polarity of the microenvironment experienced by the dye's chromophore, leading to shifts in its absorption and emission spectra, and consequently, a change in its fluorescence intensity.

Another proposed contributor to the dye's response is a potential-dependent equilibrium between membrane-bound monomers and dimers . The electric field may influence the balance between these two states, which possess different fluorescence properties.

The following diagram illustrates the proposed reorientation/solvatochromic mechanism of this compound's voltage sensitivity.

Caption: Proposed reorientation mechanism of this compound in response to membrane potential changes.

Experimental Protocols

While specific protocols will vary depending on the application, a general workflow for using this compound to measure membrane potential changes is outlined below.

1. Dye Preparation and Loading:

-

Stock Solution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as DMSO, ethanol, or DMF.[2] Store the stock solution at -20°C, protected from light.[2]

-

Working Solution: Dilute the stock solution to the final working concentration in the desired physiological buffer. The optimal concentration needs to be determined empirically for each cell type and experimental setup to maximize the signal-to-noise ratio while minimizing potential phototoxicity and pharmacological effects.

-

Cell Loading: Incubate the cells with the this compound working solution. The incubation time and temperature will depend on the cell type.

2. Imaging and Data Acquisition:

-

Microscopy: Use a fluorescence microscope equipped with appropriate filters for this compound's excitation and emission spectra (e.g., excitation around 515 nm and emission around 704 nm).

-

Data Acquisition: Record the fluorescence intensity over time. A baseline fluorescence should be established before applying a stimulus that is expected to change the membrane potential.

3. Data Analysis:

-

Background Subtraction: Subtract the background fluorescence from the recorded signal.

-

Normalization: The change in fluorescence is often expressed as a relative change (ΔF/F), where ΔF is the change in fluorescence from the baseline (F). This normalization helps to correct for variations in dye loading and illumination intensity.

The following diagram provides a visual representation of a typical experimental workflow for using this compound.

Caption: General experimental workflow for membrane potential imaging with this compound.

Conclusion

This compound remains a powerful tool for investigating cellular electrophysiology. A thorough understanding of its photophysical properties, particularly its environmental sensitivity and the mechanisms underlying its voltage-dependent fluorescence, is crucial for designing robust experiments and accurately interpreting the resulting data. By carefully considering the experimental parameters and the principles outlined in this guide, researchers can effectively leverage the capabilities of this compound in their scientific pursuits.

References

- 1. Solvent dependence of the photochemistry of the styrylpyridinium dye RH421 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RH 421 Dye for Membrane Potential Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 421 is a fast-response styrylpyridinium fluorescent dye widely utilized for real-time monitoring of membrane potential changes in various cell types, particularly neurons. Its rapid fluorescence response, on the order of microseconds to milliseconds, makes it an invaluable tool for studying dynamic cellular processes such as action potentials, synaptic transmission, and ion channel activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols, and applications in research and drug discovery.

Core Principles and Mechanism of Action

This compound is an amphipathic molecule that partitions into the outer leaflet of the plasma membrane. Its fluorescence properties are highly sensitive to the surrounding microenvironment. The voltage-sensing mechanism of this compound is primarily attributed to a reorientation or solvatochromic effect.[1][2] When the membrane depolarizes (becomes more positive on the inside), the dye molecules are thought to reorient within the membrane, moving to a more hydrophobic environment. This change in local polarity leads to a shift in the dye's electronic structure and a corresponding change in its fluorescence emission. Specifically, depolarization typically results in an increase in this compound fluorescence intensity.

It is important to note that the dye's response is not a pure electrochromic mechanism, which would involve a direct effect of the electric field on the dye's chromophore.[1][3] Instead, the interplay between the electric field, the dye's orientation, and the polarity of the lipid bilayer contributes to the observed fluorescence changes.[1][2]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison. Please note that some of these values can be influenced by the specific experimental conditions, such as the solvent and lipid environment.

| Property | Value | Notes |

| Chemical Formula | C₂₉H₄₂N₂O₃S[4] | |

| Molecular Weight | 498.72 g/mol [4] | |

| Excitation Wavelength (λex) | 515 nm (in Methanol)[4] | Optimal excitation may vary depending on the membrane environment. |

| Emission Wavelength (λem) | 704 nm (in Methanol)[4] | |

| Voltage Sensitivity | >20% fluorescence change per 100 mV[4] | This value was determined in neuroblastoma cells and can vary between cell types. |

| Solubility | Soluble in DMSO, EtOH, or DMF[4] | |

| Storage | Store at -20°C, protected from light, especially in solution.[4] |

Experimental Protocols

I. Fluorescence Microscopy Protocol for Live-Cell Membrane Potential Imaging

This protocol provides a step-by-step guide for staining live cells with this compound and imaging membrane potential changes using fluorescence microscopy.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Live cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red dyes)

-

Reagents for stimulating membrane potential changes (e.g., high potassium solution, ion channel modulators)

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve this compound in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

-

Prepare Staining Solution:

-

Dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to maximize signal-to-noise while minimizing potential toxicity.

-

Vortex the staining solution gently before use.

-

-

Cell Staining:

-

Wash the cultured cells twice with pre-warmed physiological buffer to remove any residual culture medium.

-

Add the this compound staining solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. Incubation time may need optimization.

-

After incubation, wash the cells two to three times with the physiological buffer to remove unbound dye.

-

-

Imaging:

-

Mount the coverslip or imaging dish on the fluorescence microscope.

-

Excite the stained cells using a wavelength appropriate for this compound (around 510-530 nm) and collect the emission fluorescence (typically above 620 nm).

-

Acquire a baseline fluorescence recording before applying any stimulus.

-

To induce membrane potential changes, perfuse the cells with a stimulus (e.g., a high potassium solution to induce depolarization).

-

Record the changes in fluorescence intensity over time. An increase in fluorescence intensity corresponds to membrane depolarization.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀). The data is often expressed as ΔF/F₀.

-

For calibration of the fluorescence signal to millivolts (mV), a calibration curve can be generated by clamping the membrane potential at different known voltages using the whole-cell patch-clamp technique while simultaneously recording the fluorescence intensity.

-

II. Flow Cytometry Protocol for Membrane Potential Analysis

This protocol outlines the use of this compound for analyzing membrane potential changes in a cell population using flow cytometry. This is particularly useful for studying responses in non-adherent cells or for high-throughput screening applications.

Materials:

-

This compound dye

-

DMSO

-

Physiological buffer (e.g., HBSS or PBS with calcium and magnesium)

-

Cell suspension

-

Flow cytometer with appropriate laser and filter configuration

-

Reagents for stimulating membrane potential changes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10⁶ cells/mL in a physiological buffer.

-

Ensure cell viability is high, as compromised membranes can lead to non-specific dye uptake.

-

-

Staining:

-

Add this compound to the cell suspension to a final concentration of 1-10 µM.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice by centrifugation (e.g., 300 x g for 5 minutes) and resuspension in fresh physiological buffer to remove excess dye.

-

-

Stimulation and Data Acquisition:

-

Resuspend the stained cells in the physiological buffer.

-

Acquire a baseline fluorescence reading on the flow cytometer.

-

To measure changes in membrane potential, add the stimulus directly to the cell suspension in the tube and acquire data immediately or at desired time points.

-

Analyze the shift in the fluorescence intensity of the cell population. An increase in the mean fluorescence intensity indicates depolarization.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter properties.

-

Analyze the histogram of this compound fluorescence to determine the mean fluorescence intensity (MFI) of the cell population under different conditions.

-

Compare the MFI of stimulated samples to the unstimulated control to quantify the change in membrane potential.

-

Visualizations

Experimental Workflow for Fluorescence Microscopy

Caption: Workflow for this compound staining and imaging in fluorescence microscopy.

High-Throughput Screening (HTS) Workflow for Ion Channel Modulators

Caption: A generalized workflow for a high-throughput screen using this compound.

Signaling Pathway: GPCR-Mediated Depolarization

Caption: GPCR signaling cascade leading to depolarization detected by this compound.

Applications in Drug Discovery and Research

This compound is a versatile tool with numerous applications in both fundamental research and drug development.

-

High-Throughput Screening (HTS): The dye is well-suited for HTS assays to identify modulators of ion channels and other targets that influence membrane potential.[5][6][7] Fluorescence plate readers can be used to rapidly assess the effects of large compound libraries on cellular membrane potential.

-

Ion Channel Research: this compound is used to study the activity of various ion channels, including voltage-gated potassium, sodium, and calcium channels.[8] It allows for the characterization of channel kinetics and the screening of channel-modulating compounds.

-

Neuroscience: The dye is extensively used to monitor neuronal activity, including action potentials and synaptic events, providing insights into neuronal communication and plasticity.[9]

-

GPCR Signaling: this compound can be used to study G-protein coupled receptors (GPCRs) that modulate ion channels and lead to changes in membrane potential, offering a way to screen for GPCR agonists and antagonists.[10][11]

-

Toxicity and Safety Pharmacology: Assessing the effects of compounds on cellular membrane potential is crucial in safety pharmacology to identify potential cardiotoxicity (e.g., hERG channel block) or neurotoxicity.

Considerations and Troubleshooting

-

Phototoxicity and Cytotoxicity: Like many fluorescent dyes, this compound can exhibit phototoxicity and cytotoxicity, especially at high concentrations and with prolonged light exposure.[12][13] It is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal.

-

Dye Aggregation: In aqueous solutions, this compound can form aggregates, which have low fluorescence intensity.[3] Aggregation is enhanced by high ionic strength.[3] Proper dye handling and solution preparation are important to minimize this issue.

-

pH Sensitivity: The fluorescence of this compound can be sensitive to changes in pH.[3] It is important to maintain a stable pH in the experimental buffer.

-

Calibration: For quantitative measurements of membrane potential in millivolts, calibration is necessary. This is typically achieved by correlating fluorescence changes with membrane potential values measured by electrophysiological techniques like patch-clamping.

-

Staining Artifacts: Uneven staining can occur, leading to variability in fluorescence signals. Ensure proper washing steps and optimal incubation times to achieve uniform membrane labeling.[14]

By understanding the principles of this compound and following optimized protocols, researchers can effectively utilize this powerful tool to investigate a wide range of biological questions related to membrane potential dynamics.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brilliant Violet™ 421 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Imaging Submillisecond Membrane Potential Changes from Individual Regions of Single Axons, Dendrites and Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

An In-depth Technical Guide to Using RH 421 for Monitoring Neuronal Activity

This guide provides a comprehensive overview of the voltage-sensitive dye RH 421, tailored for researchers, scientists, and drug development professionals. It covers the core principles of this compound, detailed experimental protocols, and data interpretation, enabling its effective application in studying neuronal function.

Introduction to this compound

This compound is a fast-response styrylpyridinium fluorescent dye used to monitor changes in membrane potential in excitable cells, particularly neurons.[1][2] As a lipophilic cation, it partitions into the outer leaflet of the plasma membrane. Its fluorescence intensity is highly sensitive to the transmembrane electrical field. Upon neuronal depolarization, this compound exhibits a rapid change in its fluorescence, allowing for the optical recording of neuronal activity, including action potentials and synaptic events.[3]

The mechanism of voltage sensitivity for this compound is believed to be a combination of electrochromic and solvatochromic effects.[2] A change in the membrane potential is thought to cause a reorientation of the dye molecule within the membrane, leading to a shift in its electronic structure and consequently altering its fluorescence properties.[2]

Core Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below. This information is crucial for designing and executing experiments.

| Property | Value | Notes |

| Molecular Weight | 498.72 g/mol | |

| Excitation Maximum (λex) | 515 nm (in Methanol) | The optimal excitation wavelength may vary slightly depending on the membrane environment. |

| Emission Maximum (λem) | 704 nm (in Methanol) | The emission spectrum is in the far-red region, which can help minimize background fluorescence. |

| Fluorescence Change | >20% per 100 mV | This value has been reported in neuroblastoma cells and can vary between cell types.[3] |

| Response Time | Fast (sub-millisecond) | Enables the tracking of rapid neuronal events like action potentials. |

| Quantum Yield | Not readily available in cited literature | The quantum yield is the ratio of emitted photons to absorbed photons. |

| Fluorescence Lifetime | Not readily available in cited literature | The fluorescence lifetime is the average time the molecule stays in its excited state. |

| Solubility | Soluble in DMSO, Ethanol, or DMF | Prepare stock solutions in these solvents before diluting in aqueous recording solutions.[3] |

| Storage | Store at -20°C, protected from light | It is particularly important to protect solutions of the dye from light to prevent photobleaching.[3] |

Experimental Protocols

Protocol for Imaging Synaptic Vesicle Recycling

This protocol is adapted from established methods for using styryl dyes (like FM dyes) to monitor synaptic vesicle endocytosis and exocytosis, a key aspect of synaptic transmission.[4][5][6] this compound, as a member of the styryl dye family, can be used for this application.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Cultured neurons or brain slices

-

Physiological recording solution (e.g., artificial cerebrospinal fluid - aCSF)

-

High potassium (High K+) solution for depolarization (e.g., aCSF with elevated KCl concentration)

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy3 or similar)

-

Image acquisition software

Procedure:

-

Preparation of Staining Solution: Dilute the this compound stock solution in the physiological recording solution to a final concentration of 2-10 µM.

-

Baseline Imaging: Acquire a baseline fluorescence image of the neurons or brain slice before staining.

-

Loading (Staining):

-

Perfuse the sample with the this compound staining solution.

-

Stimulate the neurons to induce synaptic vesicle recycling. This can be achieved by:

-

Electrical field stimulation: Apply a train of electrical pulses (e.g., 10-30 Hz for 30-60 seconds).

-

Chemical depolarization: Perfuse with a high K+ solution for 1-2 minutes.

-

-

During stimulation, endocytosing synaptic vesicles will internalize the this compound dye from the plasma membrane.

-

-

Washing: After stimulation, wash the sample extensively with the dye-free physiological recording solution for 5-10 minutes to remove the dye from the plasma membrane.

-

Post-Staining Imaging: Acquire fluorescence images of the stained presynaptic terminals. The fluorescence intensity of individual puncta corresponds to the amount of recycled synaptic vesicles.

-

Unloading (Destaining):

-

To measure exocytosis, stimulate the stained neurons again in a dye-free solution.

-

As the stained vesicles fuse with the plasma membrane, the dye is released and diffuses away, leading to a decrease in fluorescence.

-

-

Data Acquisition: Acquire a time-lapse series of images during the destaining process to measure the rate of exocytosis.

Protocol for Monitoring Action Potentials

This protocol outlines a general procedure for using this compound to directly measure changes in membrane potential, such as action potentials.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Cultured neurons or brain slices

-

Physiological recording solution (aCSF)

-

Fluorescence microscope with a high-speed camera and appropriate filter sets

-

Data acquisition and analysis software

Procedure:

-

Dye Loading:

-

Prepare a loading solution by diluting the this compound stock solution in aCSF to a final concentration of 1-5 µM.

-

Incubate the cultured neurons or brain slice in the loading solution for 5-20 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.

-

-

Washing: Gently wash the sample with fresh aCSF to remove excess dye.

-

Image Acquisition:

-

Place the sample on the microscope stage and perfuse with aCSF.

-

Using an appropriate filter set, illuminate the sample and record the fluorescence emission with a high-speed camera. Frame rates of 100 Hz or higher are recommended for resolving action potentials.

-

-

Stimulation (Optional): To evoke action potentials, use a stimulating electrode or apply relevant neurotransmitters.

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neurons or specific neuronal compartments.

-

Measure the change in fluorescence intensity (ΔF) over time relative to the baseline fluorescence (F₀). The resulting ΔF/F₀ trace will represent the changes in membrane potential.

-

Visualizing Experimental Workflows and Signaling Pathways

Mechanism of this compound Voltage Sensing

The following diagram illustrates the proposed mechanism of action for this compound in response to a change in membrane potential.

Caption: this compound reorients within the membrane upon depolarization, altering its fluorescence.

Experimental Workflow for Synaptic Vesicle Recycling Imaging

This diagram outlines the key steps involved in an experiment to visualize synaptic vesicle recycling using this compound.

Caption: Experimental steps for imaging synaptic vesicle recycling with this compound.

Signaling Pathway: Synaptic Vesicle Cycle

This compound can be used to study the synaptic vesicle cycle, a fundamental process in neurotransmission. The following diagram illustrates this cycle.

References

- 1. Spectroscopic investigations of the potential-sensitive membrane probe RH421 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]

RH 421: A Technical Guide to a Pioneering Voltage-Sensitive Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 421 is a fast-response styrylpyridinium fluorescent dye that has played a significant role in advancing our understanding of membrane potential dynamics in excitable cells. Developed within the context of the pioneering work on voltage-sensitive dyes by Dr. Amiram Grinvald and his colleagues, including Dr. Rina Hildesheim, the RH series of dyes marked a significant leap forward in the ability to optically monitor neuronal activity.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, photophysical properties, and experimental applications of this compound.

Discovery and Development

The development of voltage-sensitive dyes (VSDs) was driven by the need to visualize the electrical activity of large neuronal populations with high spatial and temporal resolution, a feat unattainable with traditional electrophysiological methods alone. The laboratory of Amiram Grinvald at the Weizmann Institute of Science was a hotbed for the creation and application of these powerful tools.[1][3] The RH series of dyes, named in recognition of the contributions of Rina Hildesheim, emerged from a systematic effort to synthesize and screen molecules with optimal properties for in vivo brain imaging.[4]

Core Properties of this compound

A summary of the key physical and photophysical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(4-(4-(Dipentylamino)phenyl)buta-1,3-dien-1-yl)-1-(4-sulfobutyl)pyridin-1-ium | |

| Molecular Formula | C29H42N2O3S | |

| Molecular Weight | 498.72 g/mol | |

| Excitation Maximum (λex) | ~532 nm | |

| Emission Maximum (λem) | ~717 nm | |

| Voltage Sensitivity | Fast response | |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Voltage Sensitivity

The fluorescence of this compound is highly sensitive to changes in the transmembrane electrical potential. Initial hypotheses centered on a purely electrochromic mechanism , where the strong electric field across the membrane directly influences the dye's electronic ground and excited states, leading to a spectral shift. However, extensive research has revealed a more complex picture.

Studies have shown that the voltage-dependent spectral changes of this compound are not consistent with a simple electrochromic effect alone.[5][6] Instead, a reorientation/solvatochromic mechanism is now widely accepted.[5][6] This model proposes that a change in the membrane potential causes the dye molecules, which are embedded in the lipid bilayer, to reorient themselves. This movement alters the local environment of the chromophore, leading to a change in its fluorescence properties—a phenomenon known as solvatochromism. This reorientation is believed to be the primary contributor to the observed voltage sensitivity.

Additionally, there is evidence for a potential-dependent equilibrium between monomeric and dimeric forms of the dye within the membrane.[5] Changes in the electric field can shift this equilibrium, further modulating the fluorescence output.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the preparation and research question. However, a general workflow for in vivo cortical staining can be outlined.

In Vivo Cortical Staining with this compound

This protocol is a generalized procedure and should be optimized for specific experimental conditions.

Materials:

-

This compound dye

-

Artificial cerebrospinal fluid (aCSF)

-

Dimethyl sulfoxide (DMSO)

-

Saline solution

-

Surgical equipment for craniotomy

-

Imaging setup with appropriate excitation and emission filters

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Perform a craniotomy over the brain region of interest, carefully removing the dura mater.

-

Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-2 mg/mL). Immediately before application, dilute the stock solution in aCSF to the desired final concentration (typically in the range of 0.1-1 mg/mL).

-

Staining: Apply the this compound solution directly onto the exposed cortical surface. The volume and application time will vary depending on the target area and animal model. Incubation times typically range from 30 to 90 minutes.

-

Washing: After the incubation period, gently wash the cortical surface with fresh aCSF to remove unbound dye. This step is crucial for reducing background fluorescence.

-

Imaging: Cover the craniotomy with agarose and a coverslip to stabilize the preparation. Begin imaging using an appropriate fluorescence microscope equipped with a light source for excitation (e.g., around 530 nm) and a detector with a long-pass filter to collect the emitted fluorescence (e.g., >610 nm).

-

Data Acquisition: Record the fluorescence changes in response to stimuli or spontaneous activity. The fast response of this compound allows for the detection of rapid neuronal events.

Data Presentation

The following table summarizes key quantitative data related to the photophysical properties of this compound.

| Parameter | Value | Reference |

| Ground-State Dipole Moment | 12 ± 1 Debye (in chloroform) | [6][7] |

| Change in Dipole Moment upon Excitation | 25 ± 11 Debye | [6][7] |

Note: Quantum yield and fluorescence lifetime data for this compound were not explicitly found in the provided search results.

Conclusion

This compound remains a valuable tool for neuroscientists and drug development professionals investigating the electrical activity of cell populations. Its fast response time and sensitivity to membrane potential, governed by a sophisticated reorientation/solvatochromic mechanism, allow for the detailed optical recording of neuronal dynamics. While newer genetically encoded voltage indicators are emerging, the foundational work with styryl dyes like this compound, pioneered by Amiram Grinvald, Rina Hildesheim, and their colleagues, paved the way for modern optical neurophysiology.[1][2] This guide provides a core understanding of this compound, intended to facilitate its effective use in research and development.

References

- 1. Mammalian cortical voltage imaging using genetically encoded voltage indicators: a review honoring professor Amiram Grinvald - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian cortical voltage imaging using genetically encoded voltage indicators: a review honoring professor Amiram Grinvald - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications | Amiram Grinvald's Lab [weizmann.ac.il]

- 4. ‘Blue’ voltage-sensitive dyes for studying spatiotemporal dynamics in the brain: visualizing cortical waves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic investigations of the potential-sensitive membrane probe RH421 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of RH 421 in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the styrylpyridinium dye RH 421 when incorporated into lipid bilayers. This compound is a widely utilized fluorescent probe for investigating membrane potential, lipid organization, and protein function within biological and model membranes. This document details its fluorescence characteristics, membrane-binding behavior, and the mechanisms underlying its voltage sensitivity. Furthermore, it offers detailed experimental protocols for key applications and visualizes complex processes through diagrams.

Core Biophysical Properties of this compound

This compound exhibits distinct photophysical properties that are highly sensitive to its local environment, making it a powerful tool for probing the intricacies of lipid bilayers. Its behavior is governed by a combination of factors including membrane composition, phase state, and the transmembrane electrical potential.

Fluorescence and Spectroscopic Characteristics

The fluorescence of this compound is characterized by its sensitivity to the polarity and viscosity of its surroundings. In aqueous solutions, the dye tends to aggregate, which is enhanced by increased ionic strength, leading to low fluorescence intensity.[1] Upon binding to a lipid membrane, its fluorescence quantum yield increases significantly.

The excitation and emission maxima of this compound are subject to solvatochromic shifts, meaning they change with the polarity of the environment. While specific quantitative data for this compound's quantum yield and fluorescence lifetime in various lipid compositions are not extensively documented in single comparative studies, the general principles of environmental sensitivity for similar probes provide a framework for understanding its behavior. For instance, in more ordered lipid phases, such as the liquid-ordered (Lo) phase, the environment is typically less hydrated and more viscous, which can lead to changes in fluorescence lifetime and anisotropy compared to the more fluid liquid-disordered (Ld) phase.[2][3]

Membrane Binding and Partitioning

Mechanism of Voltage Sensitivity

The primary mechanism underlying the voltage sensitivity of this compound is not purely electrochromic, where the electric field directly alters the electronic energy levels of the dye. Instead, a reorientation/solvatochromic mechanism is the major contributor.[1][5] In the presence of a transmembrane electric field, the dye molecule, which possesses a significant dipole moment, reorients itself within the membrane. This reorientation exposes the chromophore to a different local polarity within the lipid bilayer, leading to a shift in its absorption and fluorescence spectra.[1][5]

The ground-state dipole moment of this compound in chloroform has been determined to be 12 (± 1) Debye, and the change in dipole moment upon excitation is approximately 25 (± 11) Debye.[1][5] An applied electrical field can also significantly reduce the pKa of the dye, making the pH of the experimental environment an important factor in the amplitude of the observed voltage-induced fluorescence changes.[1][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biophysical properties of this compound. It is important to note that a comprehensive, standardized dataset across various lipid compositions is not available in the literature.

| Property | Value | Conditions | Reference |

| Ground-State Dipole Moment | 12 (± 1) Debye | In chloroform solution | [1][5] |

| Change in Dipole Moment upon Excitation | 25 (± 11) Debye | Calculated from Stokes shift in various solvents | [1][5] |

| Parameter | Observation | Lipid System/Conditions | Reference(s) |

| Fluorescence Intensity | Low in aqueous solution due to aggregation, which is enhanced by ionic strength. | Aqueous solution | [6] |

| Exhibits concentration-dependent fluorescence changes when bound to the membrane. | Lipid membrane | [6] | |

| Membrane Affinity | Much higher in the liquid-crystalline state compared to the gel state. | Dimyristoylphosphatidylcholine (DMPC) vesicles | [4] |

| Voltage Sensitivity | Not a pure electrochromic mechanism. Primarily a reorientation/solvatochromic mechanism. | DMPC vesicles with an induced intramembrane electric field. | [1][5] |

| The potential-sensitive response is also consistent with a potential-dependent equilibrium between membrane-bound monomers and dimers or a field-induced structural change of the membrane. | Na+,K+-ATPase membrane fragments | [6] | |

| Effect on Membrane | Adsorption leads to a dipole potential drop, positive in the hydrophobic part of the membrane. Does not significantly affect the zeta-potential. | Bilayer lipid membrane | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is adapted from standard liposome preparation techniques and is suitable for creating vesicles for fluorescence spectroscopy and microscopy studies.

Materials:

-

Desired lipids (e.g., DOPC, DPPC, cholesterol) in chloroform

-

This compound stock solution in ethanol or DMSO

-

Buffer (e.g., HEPES, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Vacuum desiccator

-

Water bath sonicator

-

Liposome extruder (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass syringes

Procedure:

-

Lipid Film Formation:

-

In a clean round-bottom flask, add the desired amount of lipid stocks dissolved in chloroform.

-

If incorporating this compound, add the desired molar percentage of the dye stock solution.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the film under a gentle stream of nitrogen gas for 15-30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired buffer. The volume depends on the desired final lipid concentration.

-

Vortex the flask vigorously for several minutes to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the flask in liquid nitrogen and a warm water bath (slightly above the phase transition temperature of the lipids). This process helps to increase the lamellarity and trapping efficiency.

-

-

Extrusion:

-

Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Hydrate the membrane with buffer.

-

Transfer the MLV suspension to one of the glass syringes.

-

Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process generates LUVs with a relatively uniform size distribution.

-

-

Storage:

-

Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use them within a few days of preparation.

-

Measurement of this compound Voltage Sensitivity in LUVs

This protocol describes a method to qualitatively and quantitatively assess the voltage-sensitive fluorescence response of this compound using a potassium ionophore (valinomycin) and a potassium gradient.

Materials:

-

This compound-labeled LUVs prepared in a low-potassium buffer (e.g., 5 mM HEPES, 100 mM NaCl).

-

High-potassium buffer (e.g., 5 mM HEPES, 100 mM KCl).

-

Valinomycin stock solution in ethanol.

-

Fluorometer with temperature control and stirring capabilities.

Procedure:

-

Sample Preparation:

-

Dilute the this compound-labeled LUV suspension in the low-potassium buffer to the desired concentration in a quartz cuvette.

-

Place the cuvette in the fluorometer and allow it to equilibrate to the desired temperature with gentle stirring.

-

-

Baseline Fluorescence Measurement:

-

Set the excitation and emission wavelengths for this compound (e.g., Excitation ~530-580 nm, Emission ~620-720 nm; these should be optimized for the specific lipid composition).

-

Record the baseline fluorescence intensity (F₀) for a few minutes to ensure a stable signal.

-

-

Induction of Membrane Potential:

-

Add a small volume of the high-potassium buffer to the cuvette to create an outward-directed potassium gradient. The final external potassium concentration should be significantly higher than the internal concentration.

-

Record any change in fluorescence. In the absence of an ionophore, there should be minimal change.

-

Add a small aliquot of the valinomycin stock solution to the cuvette to a final concentration of ~1 µM. Valinomycin will selectively transport K⁺ ions down their concentration gradient, creating a negative inside membrane potential.

-

Record the change in fluorescence intensity (F) until a new stable plateau is reached.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the fractional change (ΔF/F₀) or percentage change.

-

(ΔF/F₀) = (F - F₀) / F₀

-

This change is proportional to the induced membrane potential. Calibration can be performed using known potassium concentrations and the Nernst equation.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biophysical properties of this compound.

Caption: Mechanism of this compound Voltage Sensitivity.

Caption: Experimental Workflow for this compound Studies in Vesicles.

Caption: this compound as a Probe for Na+/K+-ATPase Conformations.

References

- 1. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid-ordered microdomains in lipid rafts and plasma membrane of U-87 MG cells: a time-resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid ordered and gel phases of lipid bilayers: fluorescent probes reveal close fluidity but different hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent styryl dyes of the RH series affect a potential drop on the membrane/solution boundary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage sensitivity of the fluorescent probe RH421 in a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic investigations of the potential-sensitive membrane probe RH421 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potentiometric Probes: A Comparative Analysis of RH 421 and Other Voltage-Sensitive Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of potentiometric probes, with a specific focus on the styryl dye RH 421, and compares its characteristics and performance with other commonly used voltage-sensitive dyes (VSDs). We will delve into their mechanisms of action, quantitative performance metrics, experimental protocols, and applications in research and drug development, providing a comprehensive resource for selecting and utilizing these powerful tools for optical electrophysiology.

Introduction to Potentiometric Probes

Potentiometric probes, or voltage-sensitive dyes (VSDs), are fluorescent molecules that enable the optical detection of transmembrane voltage changes in excitable cells like neurons and cardiomyocytes.[1][2] These dyes bind to the cell membrane and convert changes in electrical potential into a measurable optical signal, typically a change in fluorescence intensity or a shift in the emission spectrum.[3][4][5] This technology offers a significant advantage over traditional electrophysiology techniques by allowing simultaneous, non-invasive monitoring of electrical activity across large populations of cells, which is invaluable for studying neural circuits, cardiac function, and for high-throughput drug screening.[1][6]

VSDs are broadly categorized into two main types based on their response speed:

-

Fast-Response Probes: These dyes, which include the RH and ANEP series, respond to voltage changes on the order of milliseconds.[7] Their mechanism involves an electric field-driven change in their electronic structure, leading to rapid alterations in their fluorescence properties.[5][7][8] They typically exhibit a fluorescence change of 2-10% per 100 mV.[7]

-

Slow-Response Probes: These probes, such as cationic carbocyanines and anionic oxonols, operate by physically moving across the membrane in response to a potential change.[7] This electrophoretic mechanism is slower but results in a much larger optical signal (e.g., 1% fluorescence change per mV), making them suitable for measuring average potential changes in non-excitable cells.[7]

This guide will focus on the fast-response styryl dyes, which are critical for resolving action potentials and other rapid signaling events.

The Styryl Dye this compound: A Closer Look

This compound is a member of the styrylpyridinium family of VSDs. Like other fast-response probes, it aligns itself within the lipid bilayer of the cell membrane. Its voltage-sensing mechanism is not purely electrochromic (a direct interaction between the electric field and the dye's dipole moment).[9][10] Evidence suggests a reorientation/solvatochromic mechanism plays a significant role, where the membrane's electric field reorients the dye molecule, exposing it to a different local polarity and thus altering its spectral properties.[10][11]

Key Characteristics of this compound:

-

Environmental Sensitivity: The spectral properties of this compound are highly dependent on its environment. It is essentially non-fluorescent in aqueous solutions and can form aggregates, which is enhanced by increased ionic strength.[9][12] Its response is also sensitive to pH.[9][10]

-

Spectral Properties: When bound to neuronal plasma membranes, this compound has an absorption/emission maximum of approximately 493/638 nm.[12]

-

Membrane Interaction: Studies indicate that RH dye molecules can penetrate the lipid bilayer.[13][14] Adsorption of this compound creates a dipole potential drop across the membrane but does not alter the surface charge.[13]

Comparative Analysis of Potentiometric Probes

The selection of a VSD depends critically on the experimental requirements, including the desired sensitivity, temporal resolution, and tolerance for phototoxicity and photobleaching. This compound is often compared with dyes from the ANEP series, such as di-4-ANEPPS, and other advanced probes.

Quantitative Data Comparison

| Probe Family | Probe Name | Relative Sensitivity (ΔF/F per 100 mV) | Response Speed | Phototoxicity/Photostability | Key Features & Applications |

| Styryl (RH Series) | This compound | Moderate | Fast (ms) | Moderate | Sensitive to pH and ionic strength; mechanism involves reorientation.[9][10] |

| RH 795 | Moderate | Fast (ms) | Low phototoxicity, slow bleaching[15] | Better choice for long-term experiments compared to di-4-ANEPPS.[15] | |

| Styryl (ANEP Series) | di-4-ANEPPS | High[15] | Fast (ms) | Higher phototoxicity, rapid internalization[12][16] | Good for short-term experiments requiring high signal quality.[2][15] Ratiometric imaging possible.[12] |

| di-8-ANEPPS | Similar to di-4-ANEPPS[17] | Fast (ms) | Less phototoxic and more photostable than di-4-ANEPPS[16] | More hydrophobic, resistant to washout, better for long-term experiments.[2][17] | |

| VoltageFluors (PeT) | BeRST 1 | High | Fast (ms) | Low photobleaching at appropriate excitation[1] | Mechanism is photo-induced electron transfer (PeT).[1] |

| FluoVolt™ | High | Fast (ms) | Phototoxic, requires careful handling[18] | PeT-based mechanism; fluorescence increases with depolarization.[18] | |

| ANNINE Dyes | ANNINE-6plus | High (~50% per 100mV or 0.5%/mV)[19] | Very Fast (ns) | Negligible bleaching and phototoxicity[19] | Ideal for two-photon microscopy; linear response.[19] |

| Fluorinated Dyes | ElectroFluor™ Series | Excellent sensitivity[6] | Fast (ms) | Improved photochemical stability[17] | Newer generation dyes with improved properties.[4][6] |

Signaling Pathways and Experimental Workflows

VSDs are instrumental in visualizing the electrical signaling that underlies neuronal communication. The fundamental process monitored is the change in membrane potential during an action potential.

Neuronal Action Potential Pathway

The following diagram illustrates the stages of a neuronal action potential and how a generic fast-response VSD reports these changes. Depolarization leads to a change in the dye's fluorescence. For many styryl dyes, this is a decrease in fluorescence, while for PeT-based dyes like FluoVolt™, it's an increase.[18]

Caption: Neuronal action potential stages and corresponding VSD signal change.

General Experimental Workflow

The process of using VSDs involves several critical steps, from preparing the biological sample to analyzing the optical data. This workflow is crucial for obtaining reliable and reproducible results.

Caption: Standard workflow for voltage-sensitive dye imaging experiments.

Detailed Experimental Protocols

Accurate optical measurement of membrane potential requires meticulous attention to the experimental protocol. Below is a generalized protocol adaptable for many VSDs, including this compound.

Protocol: Staining and Imaging with a Fast-Response VSD

-

Dye Preparation:

-

Prepare a stock solution of the voltage-sensitive dye (e.g., 1 mg/mL) in a high-quality, anhydrous solvent like DMSO or ethanol.

-

For some hydrophobic dyes, a dispersing agent like Pluronic F-127 may be used to facilitate loading into cells.[2]

-

Protect the stock solution from light and store it at 4°C or as recommended by the manufacturer.[16]

-

-

Cell/Tissue Loading:

-

Dilute the stock solution to the final working concentration (typically in the range of 1-10 µM) in a physiological saline solution (e.g., Ringer's solution or artificial cerebrospinal fluid).

-

For dissociated cultures, replace the culture medium with the dye solution and incubate for a period ranging from 5 to 30 minutes at a controlled temperature (e.g., room temperature or 37°C).[18]

-

For tissue slices, bath application is common, involving perfusion of the slice with the dye-containing saline.[3]

-

The optimal concentration and incubation time must be determined empirically for each cell type and dye to maximize signal while minimizing toxicity.[15]

-

-

Washing:

-

After incubation, thoroughly wash the preparation with fresh saline solution 2-3 times to remove any unbound dye from the bath, which can contribute to background fluorescence.[18]

-

-

Imaging Setup and Data Acquisition:

-

Mount the preparation on an appropriate microscope (e.g., epifluorescence, confocal, or two-photon).

-

Use an appropriate light source (e.g., LED or laser) and filter set for the specific dye's excitation and emission spectra.[1] For this compound, excitation around 490 nm and emission collection above 610 nm is typical.[12]

-

Illuminate the sample while recording with a high-speed camera (e.g., CCD or sCMOS) to capture the rapid fluorescence changes.

-

Minimize light exposure to reduce phototoxicity and photobleaching.[15] It is crucial to find a balance between excitation intensity (for a good signal-to-noise ratio) and the health of the preparation.[15]

-

Simultaneous electrophysiological recordings can be performed to calibrate the optical signal and confirm that the dye is faithfully reporting electrical events.[1]

-

-

Data Analysis:

-

Correct for background fluorescence.

-

Calculate the fractional fluorescence change (ΔF/F), where F is the baseline fluorescence and ΔF is the change from baseline.

-

Apply temporal or spatial filtering to improve the signal-to-noise ratio.[8]

-

Use spike detection algorithms to identify action potentials from the optical traces.[1]

-

Applications in Drug Discovery and Development

The ability to optically monitor electrical activity in a high-throughput format makes VSDs powerful tools in pharmacology and toxicology.[6]

-

High-Throughput Screening (HTS): VSDs are used in automated systems to screen large libraries of compounds for their effects on ion channels, which are critical drug targets.[6] This "optical electrophysiology" allows for rapid assessment of compound activity on cultured cells.[6]

-

Cardiac Safety and Toxicology: A crucial application is in cardiac safety screening to detect potential proarrhythmic effects of new drugs.[6] The FDA's Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative incorporates action potential measurements from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), where VSDs like di-4-ANEPPS are used to capture rapid ion channel responses.[6]

-

Neuropharmacology: VSDs help elucidate how neuroactive compounds modulate neuronal excitability and network activity, providing insights into the mechanisms of action for drugs targeting the central nervous system.

Logical Relationship of VSDs in Drug Discovery

Caption: Role of VSDs in a typical drug discovery screening cascade.

Conclusion

Potentiometric probes are indispensable for modern neuroscience and pharmacology. While this compound is a well-established styryl dye, the field has seen significant advancements with the development of probes like di-8-ANEPPS, ANNINE-6plus, and the fluorinated ElectroFluors, which offer improved photostability, lower toxicity, and higher sensitivity. The choice of dye is a critical decision that must be guided by the specific demands of the experiment, balancing the need for signal quality with the imperative to maintain the physiological integrity of the biological preparation. By understanding the comparative strengths and weaknesses of these dyes and adhering to rigorous experimental protocols, researchers can effectively leverage optical electrophysiology to push the boundaries of our understanding of cellular electrical signaling and accelerate the development of new therapeutics.

References

- 1. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. www-sop.inria.fr [www-sop.inria.fr]

- 4. Potentiometric Probes [potentiometricprobes.com]

- 5. Potentiometric_dyes [bionity.com]

- 6. High-Throughput Screening with VSDs | Explore Cutting-Edge Solutions — Potentiometric Probes [potentiometricprobes.com]